D-GLUCOSE, [2-3H(N)]-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, [2-3H(N)]- typically involves the tritiation of D-glucose. This process can be achieved through catalytic hydrogenation where tritium gas is used in the presence of a catalyst such as palladium on carbon. The reaction conditions often require a controlled environment to ensure the incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of D-Glucose, [2-3H(N)]- follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle tritium gas safely. The product is then purified using chromatographic techniques to ensure high purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
D-Glucose, [2-3H(N)]- undergoes similar chemical reactions as non-labeled glucose. These include:
Oxidation: D-Glucose can be oxidized to gluconic acid using oxidizing agents such as bromine water.
Reduction: Reduction of D-Glucose can yield sorbitol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in D-Glucose can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives depending on the substituent introduced.
Scientific Research Applications
D-Glucose, [2-3H(N)]- is extensively used in scientific research due to its radiolabeling properties. Some of its applications include:
Chemistry: Used as a tracer in studying glucose metabolism and pathways.
Biology: Helps in understanding cellular glucose uptake and utilization.
Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic disorders and cancer.
Industry: Employed in the development of glucose sensors and other analytical tools
Mechanism of Action
D-Glucose, [2-3H(N)]- exerts its effects by participating in the same metabolic pathways as non-labeled glucose. It is taken up by glucose transporters and phosphorylated by hexokinase to form glucose-6-phosphate. The tritium label allows for the tracking of glucose through various metabolic processes, providing insights into glucose utilization and energy production .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the second carbon is replaced with hydrogen.
Fluorodeoxyglucose (FDG): A glucose analog labeled with fluorine-18, used in PET imaging to study glucose uptake in tissues.
Uniqueness
D-Glucose, [2-3H(N)]- is unique due to its tritium label, which provides a radioactive signal that can be detected with high sensitivity. This makes it particularly useful for tracing glucose metabolism in live cells and organisms, offering a non-invasive method to study metabolic processes in real-time .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-tritiohexanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3T | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-KGHOSXRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944998 | |
Record name | (C~2~-~3~H)Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-49-8 | |
Record name | D-Glucose-2-C-t | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (C~2~-~3~H)Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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